(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
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Description
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C15H15N9O and its molecular weight is 337.347. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been studied for various purposes, including generating d and f metal coordination complexes and supramolecular self-assemblies . They have also been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra
Biochemical Pathways
Similar compounds have been used in the formation of dendritic and polymeric networks . This suggests that the compound may interact with biochemical pathways related to these processes.
Pharmacokinetics
The solubility of similar compounds in organic diluents has been identified as a key factor influencing their efficiency .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . This suggests that the compound may have similar cytotoxic effects.
Action Environment
The solubility of similar compounds in organic diluents has been identified as a key factor influencing their efficiency . This suggests that the compound’s action may be influenced by its solubility in the environment.
Biochemical Analysis
Biochemical Properties
It is known that compounds containing the 1,2,4-triazole ring, like this one, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Cellular Effects
Preliminary studies suggest that similar compounds have shown cytotoxic activity against various human cancer cell lines .
Molecular Mechanism
Molecular docking studies suggest that similar compounds may interact with the binding pocket of certain enzymes, such as aromatase .
Properties
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N9O/c25-14(12-2-3-13(21-20-12)24-11-16-10-19-24)22-6-8-23(9-7-22)15-17-4-1-5-18-15/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZPQBZSRPDOGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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